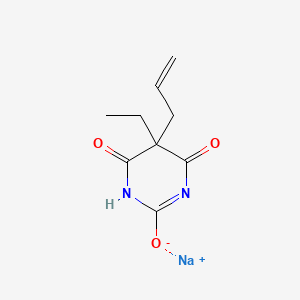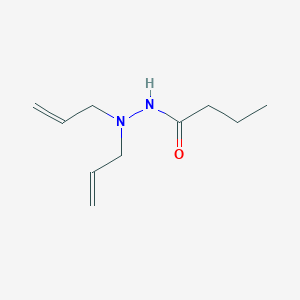
N',N'-Diallylbutanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’-Diallylbutanehydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -NH-NH2, which is bonded to an acyl group N’,N’-Diallylbutanehydrazide is specifically known for its diallyl substitution, which imparts unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-Diallylbutanehydrazide typically involves the reaction of butanehydrazide with allyl halides under basic conditions. One common method is as follows:
Starting Materials: Butanehydrazide and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.
Procedure: The butanehydrazide is dissolved in the solvent, and the base is added to the solution. Allyl bromide is then slowly added to the mixture while maintaining the reaction temperature at around 0-5°C. The reaction mixture is stirred for several hours until the completion of the reaction.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’,N’-Diallylbutanehydrazide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant flow rates. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N’,N’-Diallylbutanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert N’,N’-Diallylbutanehydrazide to its corresponding amines or other reduced forms.
Substitution: The allyl groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’,N’-Diallylbutanehydrazide oxides, while reduction may produce corresponding amines.
Aplicaciones Científicas De Investigación
N’,N’-Diallylbutanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: N’,N’-Diallylbutanehydrazide is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N’,N’-Diallylbutanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
N’,N’-Diallylbutanehydrazide can be compared with other similar compounds, such as:
N,N-Diallyl-N’-acetylhydrazine: This compound has similar diallyl substitution but differs in the acyl group attached to the hydrazide.
N,N-Dimethyl-N,N-diallylammonium chloride: This compound features diallyl groups but has a different cationic structure.
Uniqueness
N’,N’-Diallylbutanehydrazide is unique due to its specific substitution pattern and the resulting chemical properties
Propiedades
Fórmula molecular |
C10H18N2O |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
N',N'-bis(prop-2-enyl)butanehydrazide |
InChI |
InChI=1S/C10H18N2O/c1-4-7-10(13)11-12(8-5-2)9-6-3/h5-6H,2-4,7-9H2,1H3,(H,11,13) |
Clave InChI |
YURNNMYVQFIFTB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NN(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



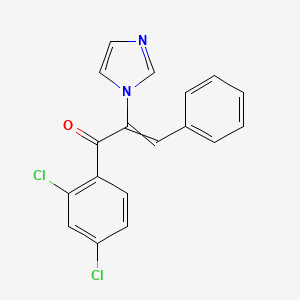
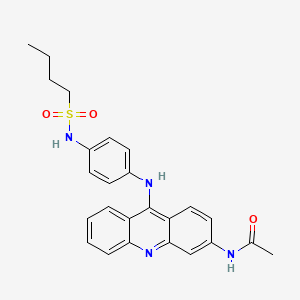
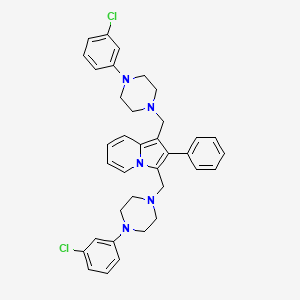


![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
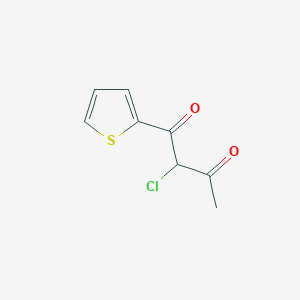

![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)
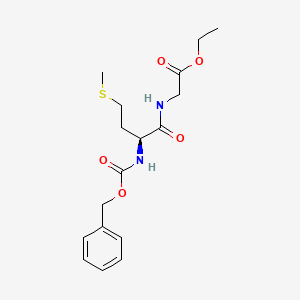
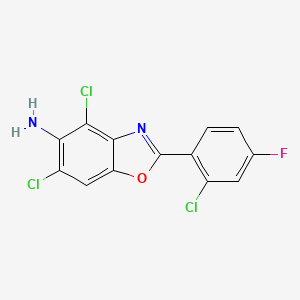
![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)
